molecular formula C11H20N2O4 B1525808 Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 1105662-89-2

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No. B1525808
CAS RN: 1105662-89-2
M. Wt: 244.29 g/mol
InChI Key: MLPHRGDYELJGKS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1105662-89-2 . It has a molecular weight of 244.29 . The IUPAC name for this compound is tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-11(12,7-13)5-8(14)16-4/h5-7,12H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound’s structural features make it a valuable scaffold for drug development. It can be used to create new compounds with potential therapeutic effects against various diseases.

Each application leverages the unique chemical structure of Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate , which includes a tert-butyl group for steric protection, an azetidine ring for rigidity, and functional groups that allow for further chemical modifications. The compound’s CAS Number is 1105662-89-2 , and it has a molecular weight of 244.29 . It’s a versatile molecule that plays a crucial role in advancing scientific research across multiple disciplines.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-11(12,7-13)5-8(14)16-4/h5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPHRGDYELJGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

3-Methoxycarbonylmethylene-azetidine-1-carboxylic acid tert-butyl ester (1.97 g; 8.7 mmol) in EtOH (20 ml) and liquid NH3 (11 g) are heated in a steel cylinder at 800 C for 6 hours. Evaporation of the solvent delivers the title compound as yellow resin. 1H-NMR (400 MHz; DMSO-d6): 3.81 (d, 2H); 3.65 (s, 2H); 3.60 (d, 2H); 2.86 (s, 3H); 2.07 (bs, 2H); 1.43 (s, 9H). MS (m/z) ES+: 245 (100, MH+); 189 (90).
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
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Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
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Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
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Reactant of Route 6
Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

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